(3S,4R)-4-Pyrazol-1-yloxolan-3-ol
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Overview
Description
(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is a chiral compound with a unique structure that includes a pyrazole ring attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of pyrazole derivatives and oxolane precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Pyrazol-1-yloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures, often in the range of 0°C to 100°C, depending on the specific reaction .
Major Products
Scientific Research Applications
(3S,4R)-4-Pyrazol-1-yloxolan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3S,4R)-4-Pyrazol-1-yloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-5-Phenylpentane-1,3,4-triol
- (3S,4R)-23,28-Dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate
- Various pyrrolidine alkaloids
Uniqueness
(3S,4R)-4-Pyrazol-1-yloxolan-3-ol is unique due to its specific chiral configuration and the presence of both pyrazole and oxolane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3S,4R)-4-pyrazol-1-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRGWBVTTJZGEB-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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